7-Ethyl-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione belongs to the class of purines, which are nitrogen-containing compounds that play critical roles in biochemistry, particularly in nucleic acid metabolism and energy transfer processes.
The synthesis of 7-Ethyl-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione typically involves the alkylation of 8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione using ethyl iodide in the presence of a base such as potassium carbonate. This method allows for the introduction of the ethyl group while maintaining the integrity of the purine structure .
The reaction conditions are crucial for optimizing yield and purity. Common conditions include:
The molecular structure of 7-Ethyl-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione consists of a fused bicyclic ring system typical of purines. The key substituents include:
Key structural data includes:
7-Ethyl-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione can undergo several types of reactions:
Typical reagents used in these reactions include:
The mechanism of action for 7-Ethyl-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione involves its ability to interact with biological macromolecules:
This dual mechanism highlights its potential therapeutic applications in fields such as oncology and virology.
The compound is typically a solid at room temperature with specific melting points depending on purity and crystalline form. Its solubility in organic solvents like dimethyl sulfoxide indicates its non-polar characteristics.
Chemical properties include:
Relevant data from studies indicate that its reactivity profile makes it a valuable intermediate in organic synthesis.
7-Ethyl-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione has various applications in scientific research:
This compound's versatility underscores its significance across multiple scientific disciplines.
Alkylation serves as the cornerstone for introducing structural diversity at the N7 position of the 8-mercapto-3,7-dihydro-1H-purine-2,6-dione scaffold. The process typically employs alkyl halides (e.g., ethyl bromide, propyl bromide) under basic conditions (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF). This facilitates N-alkylation while minimizing S-alkylation byproducts [3]. Key findings include:
Table 1: Impact of N7-Alkyl Groups on SIRT3 Inhibition
Compound | R1 Group | SIRT3 IC₅₀ (μM) |
---|---|---|
1 | –CH₂CH₃ | 0.79 ± 0.06 |
4 | –CH₂CH₂CH₃ | 0.54 ± 0.05 |
12 | –CH₂CH(CH₃)₂ | 1.77 ± 0.05 |
15 | –CH₂CH₂C₆H₅ | 0.37 ± 0.05 |
16 | –CH₂CH₂(4-F-C₆H₄) | 0.46 ± 0.04 |
Reaction efficiency for purine core assembly and alkylation is critically influenced by solvent polarity and temperature:
Table 2: Solvent/Temperature Effects on Key Reaction Steps
Reaction Step | Optimal Conditions | Yield (%) | Suboptimal Conditions | Yield (%) |
---|---|---|---|---|
Diaminouracil Cyclization | MeOH, 60°C | 85–90 | MeOH, 80°C | 60–65 |
I₂ Oxidation | THF, 25°C | 78–82 | Toluene, 25°C | 45–50 |
N7-Alkylation | DMF, 60°C | 85–92 | DMAc, 100°C | 70–75 |
Purification strategies balance purity requirements with compound stability:
Table 3: Compound-Specific Purification Outcomes
Compound | R1 Group | Method | Purity (%) | Recovery (%) |
---|---|---|---|---|
4 | –CH₂CH₂CH₃ | EtOH/H₂O recrystallization | 99.0 | 75 |
15 | –CH₂CH₂C₆H₅ | EtOH/H₂O recrystallization | 99.2 | 80 |
17 | –CH₂CH₂(4-NH-Boc-C₆H₄) | Silica chromatography | 98.5 | 65 |
20 | –CH₂CH₂(4-NH₂-C₆H₄) | MeCN/H₂O recrystallization | 97.3 | 55 |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3